molecular formula C33H47NO B10782472 (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

Cat. No.: B10782472
M. Wt: 473.7 g/mol
InChI Key: GSPPFJJUCULBDC-NQLNTKRDSA-N
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Description

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is a synthetic compound with a complex structure It is characterized by the presence of a long hydrocarbon chain with two double bonds in the 9th and 12th positions, and an amide group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of the necessary starting materials, including the hydrocarbon chain with the desired double bonds and the phenylethylamine derivative.

    Formation of the amide bond: The key step in the synthesis is the formation of the amide bond between the hydrocarbon chain and the phenylethylamine derivative. This is usually achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products, and the purification steps are scaled up to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with β-ketoacyl-ACP synthase, an enzyme involved in fatty acid biosynthesis, which is a potential target for anti-tubercular drug development . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is unique due to the presence of the phenylethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H47NO

Molecular Weight

473.7 g/mol

IUPAC Name

(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-

InChI Key

GSPPFJJUCULBDC-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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